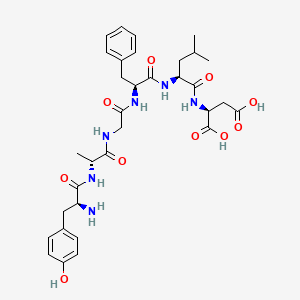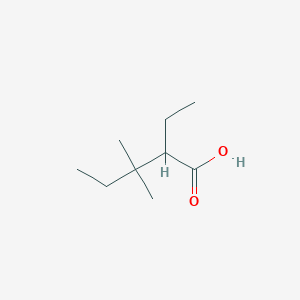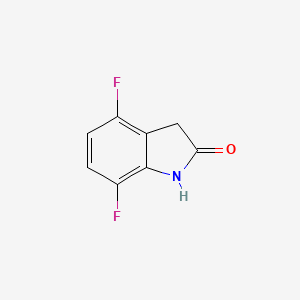![molecular formula C14H25NO3Si2 B12328352 6-Methyl-1,7-bis((trimethylsilyl)oxy)-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B12328352.png)
6-Methyl-1,7-bis((trimethylsilyl)oxy)-1,3-dihydrofuro[3,4-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1,7-bis((trimethylsilyl)oxy)-1,3-dihydrofuro[3,4-c]pyridine is a complex organic compound characterized by the presence of trimethylsilyl groups and a furo[3,4-c]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,7-bis((trimethylsilyl)oxy)-1,3-dihydrofuro[3,4-c]pyridine typically involves the use of trimethylsilylating agents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent hydrolysis of the trimethylsilyl groups. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through cyclization and silylation reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced purification techniques such as chromatography can further streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-1,7-bis((trimethylsilyl)oxy)-1,3-dihydrofuro[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the replacement of trimethylsilyl groups with other functional groups .
Wissenschaftliche Forschungsanwendungen
6-Methyl-1,7-bis((trimethylsilyl)oxy)-1,3-dihydrofuro[3,4-c]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 6-Methyl-1,7-bis((trimethylsilyl)oxy)-1,3-dihydrofuro[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s stability and facilitate its interaction with enzymes and receptors. The furo[3,4-c]pyridine core may interact with nucleic acids or proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine, 5-methyl-2,4-bis((trimethylsilyl)oxy): Similar in structure but with a pyrimidine core.
2-Propenoic acid, 2-((trimethylsilyl)oxy)-3-[4-((trimethylsilyl)oxy]phenyl): Contains trimethylsilyl groups but differs in the core structure.
Uniqueness
6-Methyl-1,7-bis((trimethylsilyl)oxy)-1,3-dihydrofuro[3,4-c]pyridine is unique due to its specific combination of a furo[3,4-c]pyridine core and trimethylsilyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C14H25NO3Si2 |
|---|---|
Molekulargewicht |
311.52 g/mol |
IUPAC-Name |
trimethyl-[(6-methyl-1-trimethylsilyloxy-1,3-dihydrofuro[3,4-c]pyridin-7-yl)oxy]silane |
InChI |
InChI=1S/C14H25NO3Si2/c1-10-13(17-19(2,3)4)12-11(8-15-10)9-16-14(12)18-20(5,6)7/h8,14H,9H2,1-7H3 |
InChI-Schlüssel |
RQSKGQZYQSYQCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C2COC(C2=C1O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


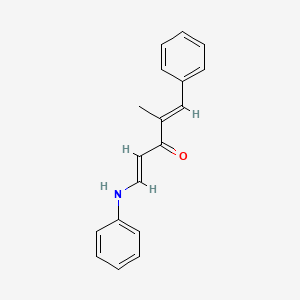
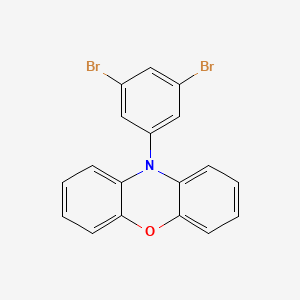
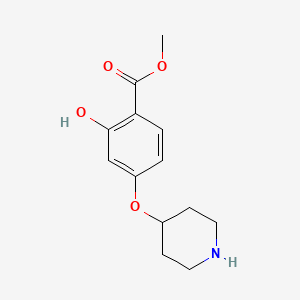
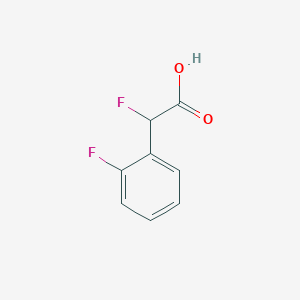
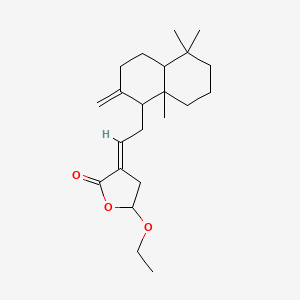
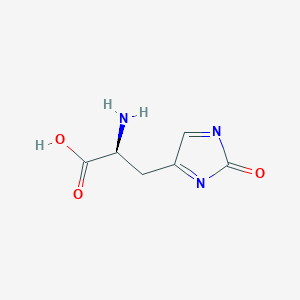
acetic acid](/img/structure/B12328311.png)
![3-(2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl)propanoic acid](/img/structure/B12328321.png)
![tert-Butyl 7'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B12328325.png)

